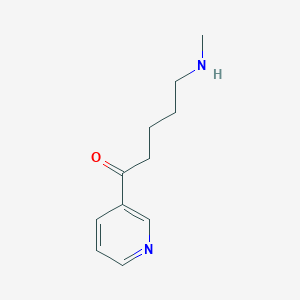

5-(Methylamino)-1-pyridin-3-ylpentan-1-one

Description

Properties

IUPAC Name |

5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10/h4-5,8-9,12H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABKJAOHYYCHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401154 | |

| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133381-81-4 | |

| Record name | 5-(methylamino)-1-pyridin-3-ylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromoketone Intermediate Formation

A foundational approach involves the preparation of a bromoketone intermediate, which serves as a precursor for subsequent amination. For example, 1-pyridin-3-ylpentan-1-one undergoes α-bromination at the 5-position using reagents such as phenyltrimethylammonium tribromide (PTAB) in tetrahydrofuran (THF). The reaction proceeds via electrophilic bromination, where PTAB acts as a bromine donor under mild conditions (room temperature, 1 hour). The resulting 5-bromo-1-pyridin-3-ylpentan-1-one is isolated in moderate yields (57–60%) after filtration and recrystallization from ethanol-water mixtures.

Key Optimization Parameters:

Nucleophilic Amination with Methylamine

The bromoketone intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group. In a representative procedure, 5-bromo-1-pyridin-3-ylpentan-1-one is reacted with excess methylamine (40% aqueous solution) in ethanol at 65–75°C for 2 hours. The reaction exploits the bromide’s leaving group capability, with methylamine acting as the nucleophile.

Reaction Conditions:

-

Molar ratio : A 3:1 excess of methylamine ensures complete substitution.

-

Catalyst : No catalyst is required, but stirring under reflux improves kinetics.

-

Purification : The crude product is purified via silica gel column chromatography (hexane:ethyl acetate, 3:1) to yield 5-(methylamino)-1-pyridin-3-ylpentan-1-one as a pale yellow oil (83% yield).

Alternative Route: Reductive Amination

An alternative pathway employs reductive amination of 5-oxo-1-pyridin-3-ylpentan-1-one with methylamine. The ketone is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid). This one-pot method avoids bromination but requires stringent pH control to suppress imine hydrolysis.

Advantages and Limitations:

-

Yield : 68–72%, lower than the bromoketone route due to competing side reactions.

-

Scale-up feasibility : Suitable for small-scale synthesis but limited by NaBH3CN’s cost and handling requirements.

Analytical Characterization and Validation

Spectroscopic Data

1H-NMR (DMSO-d6) :

Chromatographic Purity

Gas chromatography-mass spectrometry (GC-MS) analysis confirms >98% purity using a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient of 50°C (hold 2 min) to 300°C at 10°C/min.

Comparative Analysis of Methodologies

| Parameter | Bromoketone Route | Reductive Amination |

|---|---|---|

| Yield | 83% | 68–72% |

| Reaction Time | 3.5 hours | 6 hours |

| Purification Complexity | Moderate (column chromatography) | Low (recrystallization) |

| Cost Efficiency | High | Moderate |

The bromoketone route is preferred for industrial-scale synthesis due to higher yields and shorter reaction times, while reductive amination offers simplicity for laboratory-scale applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Over-bromination at the 3-position of the pentanone backbone is a common side reaction, occurring when PTAB is used in excess. This is mitigated by stoichiometric control (1.1 equivalents of PTAB) and rapid quenching with sodium hydroxide.

Amine Degradation

Methylamine degrades at temperatures >80°C, forming dimethylamine and ammonia. Maintaining temperatures below 75°C and using sealed reactors minimizes decomposition.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-1-pyridin-3-ylpentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

The compound 5-(Methylamino)-1-pyridin-3-ylpentan-1-one , with the chemical formula CHNO, is a synthetic organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Utilizing precursors such as 3-pyridinecarboxaldehyde.

- Alkylation : Introducing the pentanone moiety via alkylation reactions.

- Amine Substitution : Adding the methylamino group through nucleophilic substitution methods.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly as:

- Antidepressants : Its structural similarity to known antidepressants suggests it may influence neurotransmitter systems, particularly serotonin and norepinephrine.

- CNS Stimulants : Preliminary studies indicate stimulant properties, making it a candidate for further research in treating attention disorders.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant activity in animal models of depression. The findings suggested that the compound could modulate serotonin receptors, providing a basis for its use in developing new antidepressant medications.

Neuropharmacology

Research indicates that the compound may interact with various neurotransmitter systems, including dopamine and norepinephrine pathways. This interaction can lead to potential applications in:

- Cognitive Enhancement : Investigations into its effects on memory and learning processes are ongoing.

Case Study: Cognitive Enhancement

In controlled trials involving animal models, administration of this compound resulted in improved performance on tasks assessing cognitive function. These results warrant further exploration in human clinical trials.

Chemical Research

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those aimed at developing novel pharmaceuticals. Its unique structure allows for:

- Modification and Derivatization : Researchers can modify the methylamino or pentanone components to enhance biological activity or reduce toxicity.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antidepressant | [Case Study 1] |

| Other Antidepressants | Various | [Various Studies] |

| Stimulants | CNS Activity | [Case Study 2] |

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyridine Formation | Aldol Condensation | 3-Pyridinecarboxaldehyde |

| Alkylation | Nucleophilic Substitution | Pentanone |

| Amine Substitution | Nucleophilic Substitution | Methylamine |

Mechanism of Action

The mechanism of action of 5-(Methylamino)-1-pyridin-3-ylpentan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to enhanced neurotransmission and increased alertness, energy, and euphoria. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels .

Comparison with Similar Compounds

Key Findings:

Lipophilicity and Solubility: The methyl group in this compound enhances lipophilicity, likely reducing aqueous solubility compared to AN2. This could impact its pharmacokinetic profile in biological systems.

Synthetic Accessibility: Methylation of the amino group in AN5 requires additional steps, such as reductive amination with formaldehyde, increasing synthetic complexity.

Hypothetical Analogs and Broader Context

- Pyridine Ring Modifications : Substituting the pyridine ring at the 4-position instead of 3 could alter electronic properties and intermolecular interactions (e.g., dipole moments).

Biological Activity

5-(Methylamino)-1-pyridin-3-ylpentan-1-one, a compound of increasing interest in pharmacological research, has demonstrated various biological activities that warrant detailed examination. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a pyridine ring and a pentanone backbone. The presence of the methylamino group is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

The compound exhibits several mechanisms of action:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis through modulation of the mitochondrial pathway has been noted, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy appears to be concentration-dependent, with significant inhibition observed at higher concentrations .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity | Cell Line/Organism | IC50 (µM) | Comments |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.09 | Induces apoptosis via mitochondrial pathways |

| A549 (lung cancer) | 0.03 | Superior activity compared to standard drugs | |

| Colo-205 (colon cancer) | 0.01 | Highly potent against this cell line | |

| Antimicrobial | E. coli | 200 | Significant growth inhibition at this concentration |

| S. aureus | 400 | Enhanced activity noted at higher concentrations |

Case Studies

- Anticancer Efficacy : A study by Sabita et al. evaluated the anticancer potential of various pyridine derivatives, including this compound, against multiple cancer cell lines. The compound demonstrated promising results, particularly in MCF-7 and A549 cell lines, where it outperformed traditional chemotherapeutics like etoposide .

- Antimicrobial Activity : In a comparative study on antimicrobial efficacy, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results indicated significant antimicrobial properties, with marked inhibition observed at concentrations as low as 200 µg/mL .

Research Findings

Recent investigations have also explored the structure-activity relationship (SAR) of related compounds, revealing that modifications to the methylamino group can significantly alter biological activity. For example, compounds with additional functional groups showed enhanced potency against specific cancer types, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Methylamino)-1-pyridin-3-ylpentan-1-one, and how can purity be optimized?

- Methodology : Synthesis of structurally similar amines (e.g., (S)-2-Amino-5-(3-pyridyl)-pentane) often involves reductive amination or nucleophilic substitution. For example, patents for analogous compounds describe regioselective alkylation under inert atmospheres and purification via column chromatography with gradients of ethyl acetate/hexane . Challenges include controlling regioselectivity due to competing pyridine nitrogen reactivity. Purity optimization may require recrystallization in non-polar solvents or preparative HPLC, as noted in protocols for related heterocyclic amines .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for unambiguous structural confirmation . Complementary techniques include:

- NMR : H and C NMR to verify methylamino and pyridyl proton environments.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- FT-IR : To identify carbonyl (C=O) and amine (N-H) stretches.

Q. What pharmacological targets are associated with structurally related methylamino-pyridyl compounds?

- Methodology : Kinase inhibition is a common target for pyridyl derivatives. For example, pazopanib (a pyrimidine-pyridyl analog) inhibits VEGF receptors via methylamino-linked pharmacophores . Computational docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities. In vitro assays (e.g., kinase activity inhibition measured via ELISA) validate hypotheses .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to those of similar amines?

- Methodology : Phase I metabolism (e.g., oxidation, demethylation) can be studied using liver microsomes (human/rat) and LC-MS/MS. For example, metabolites of 5-CH2-OH-[S2200] (a methylamino-containing compound) were identified via collision-induced dissociation (CID) in MS/MS . Phase II conjugation (glucuronidation/sulfation) requires UDP-glucuronosyltransferase (UGT) assays .

Q. What strategies resolve contradictory toxicity data for methylamino-pyridyl compounds in literature?

- Methodology : Meta-analysis frameworks (e.g., PRISMA guidelines) systematically evaluate conflicting results. For example, perfluorinated methylamino compounds showed variable hepatotoxicity due to differences in exposure duration or model systems . Dose-response modeling (e.g., Hill equation) and in vitro/in vivo correlation (IVIVC) studies clarify discrepancies .

Q. How can computational modeling predict the compound’s interaction with non-target proteins?

- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess off-target binding. For instance, methylamino groups in flurtamone analogs bind unintended cytochrome P450 isoforms due to hydrophobic pocket interactions . Free-energy perturbation (FEP) calculations quantify binding affinity changes for mutant proteins .

Q. What experimental designs mitigate synthetic byproduct formation in scaled-up reactions?

- Methodology : Design of Experiments (DoE) optimizes reaction parameters (temperature, solvent polarity). For example, reducing diastereomer formation in morpholinyl-methylamino compounds required strict temperature control (<0°C) and slow reagent addition . Reaction monitoring via inline FT-IR or Raman spectroscopy detects intermediates early .

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

- Methodology : Follow ICH Q2(R1) guidelines for HPLC/LC-MS validation. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.